5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1’-biphenyl is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a biphenyl core substituted with a methyl group and a sulfanyl group attached to a trimethylphenyl ring, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1’-biphenyl typically involves the condensation of 2-chloro-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone with 4-benzyl- and 4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiols . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of industrial-grade equipment and safety protocols.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different functional groups onto the biphenyl core.
Scientific Research Applications
5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1’-biphenyl exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It could bind to certain receptors, altering cellular signaling pathways.
Oxidative Stress Modulation: It might influence oxidative stress levels within cells, affecting cellular function and viability.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone
Thiazole Derivatives: These compounds share similar structural features and biological activities.
Uniqueness
5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
648436-63-9 |
---|---|
Molecular Formula |
C22H22S |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-(4-methyl-2-phenylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C22H22S/c1-15-10-11-21(20(14-15)19-8-6-5-7-9-19)23-22-17(3)12-16(2)13-18(22)4/h5-14H,1-4H3 |
InChI Key |
CSHCSQWKIGTRHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=C(C=C(C=C2C)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.